molecular formula C37H44N2O14 B12841891 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester

Cat. No.: B12841891
M. Wt: 740.7 g/mol
InChI Key: MBKMYXJEPNRNOK-WIEVSHRFSA-N
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Description

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is a complex organic compound used primarily in the field of peptide synthesis. This compound serves as a protecting group for amino acids, ensuring the accurate and controlled assembly of peptide sequences. It is particularly valuable in the development and synthesis of peptide-based drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester involves multiple steps. The process typically begins with the acetylation of galactopyranosyl, followed by the introduction of the Fmoc group to the L-Asparagine. The final step involves the esterification of the compound with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound.

    Reduction: Used to reduce specific groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is widely used in scientific research, particularly in:

    Chemistry: As a reagent in organic synthesis and peptide chemistry.

    Biology: In the study of protein interactions and functions.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. It ensures the stability and integrity of amino acids during the assembly of peptide sequences. The Fmoc group is particularly useful as it can be easily removed under mildly acidic conditions, allowing for the sequential addition of amino acids.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-threonine: Similar in structure and function, used in peptide synthesis.

    Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester): Another protecting group used in peptide synthesis.

    N-Fmoc-3-iodo-D-alanine tert-butyl ester: Used in the synthesis of peptides and other organic compounds.

Uniqueness

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is unique due to its specific combination of protecting groups, which provide stability and ease of removal during peptide synthesis. This makes it particularly valuable in the development of complex peptide-based drugs.

Properties

Molecular Formula

C37H44N2O14

Molecular Weight

740.7 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C37H44N2O14/c1-19(40)47-18-29-31(49-20(2)41)32(50-21(3)42)33(51-22(4)43)34(52-29)39(28(16-30(38)44)35(45)53-37(5,6)7)36(46)48-17-27-25-14-10-8-12-23(25)24-13-9-11-15-26(24)27/h8-15,27-29,31-34H,16-18H2,1-7H3,(H2,38,44)/t28-,29+,31-,32-,33+,34+/m0/s1

InChI Key

MBKMYXJEPNRNOK-WIEVSHRFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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